2-nitro-5-piperazin-1-yl-benzoic Acid

PfIspD inhibition Antimalarial drug discovery MEP pathway

2-Nitro-5-piperazin-1-yl-benzoic acid (CAS 183622-35-7, C₁₁H₁₃N₃O₄, MW 251.24 g/mol) is a nitro-substituted benzoic acid derivative featuring a free piperazine ring at the 5-position. It is a white crystalline powder soluble in common organic solvents (alcohol, chloroform, ether) but insoluble in water.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 183622-35-7
Cat. No. B062210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-5-piperazin-1-yl-benzoic Acid
CAS183622-35-7
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
InChIKeyBTBYYNWGQJULDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-piperazin-1-yl-benzoic Acid (CAS 183622-35-7): Core Fragment for PfIspD-Targeted Antimalarial Discovery


2-Nitro-5-piperazin-1-yl-benzoic acid (CAS 183622-35-7, C₁₁H₁₃N₃O₄, MW 251.24 g/mol) is a nitro-substituted benzoic acid derivative featuring a free piperazine ring at the 5-position. It is a white crystalline powder soluble in common organic solvents (alcohol, chloroform, ether) but insoluble in water [1]. The compound serves as a synthetic intermediate for preparing more elaborate medicinal chemistry libraries, most notably as the core structural fragment for a series of 2-substituted-5-nitrobenzoic acid derivatives developed as inhibitors of the Plasmodium falciparum IspD enzyme [2]. Its primary value to a procurement scientist lies in its role as a versatile, commercially available starting material that bears both a carboxylic acid handle and a piperazine ring amenable to further functionalization, rather than as a stand-alone biologically active entity.

Why 2-Nitro-5-piperazin-1-yl-benzoic Acid Cannot Be Replaced by Generic Benzoic Acid or Simple Piperazine Analogs


Substituting this compound with a generic benzoic acid or a simple mono-functional piperazine derivative fails because the precise 2-nitro and 5-piperazine substitution pattern is the critical pharmacophoric feature for the PfIspD fragment class. The SAR investigation by Diamanti et al. demonstrated that the 5-nitro group and 2-substituent on the benzoic acid scaffold are essential for inhibitory activity against PfIspD [1]. Removing the nitro group or relocating the piperazine to a different position would eliminate the compound's ability to serve as the validated synthetic entry point for this series. Furthermore, the free piperazine NH is required for subsequent functionalization (e.g., sulfonylation, amidation) to generate the active derivatives; a protected or N-alkyl piperazine building block would introduce an additional deprotection step and compromise synthetic efficiency. For procurement purposes, ensuring the exact CAS 183622-35-7 with the correct substitution pattern and free piperazine is essential for reproducing published SAR data and accessing the PfIspD inhibitor chemical space.

Quantitative Differentiation of 2-Nitro-5-piperazin-1-yl-benzoic Acid: PfIspD Inhibition, Synthetic Versatility, and Physicochemical Profile


PfIspD Inhibitory Activity: SAR-Guided Comparison of 2-Substituted-5-nitrobenzoic Acid Derivatives

The compound serves as the direct synthetic precursor to a series of 2-substituted-5-nitrobenzoic acid derivatives (compounds 9–18) evaluated for PfIspD inhibition. While the parent acid (compound 9, the unsubstituted 2-nitro-5-piperazin-1-yl-benzoic acid) showed no measurable inhibitory activity against PfIspD at 100 µM, subsequent functionalization at the piperazine nitrogen yielded inhibitors with IC₅₀ values in the low micromolar range. For instance, compound 16 (a sulfonamide derivative prepared via reaction of 2-nitro-5-piperazin-1-yl-benzoic acid with p-toluenesulfonyl chloride followed by amidation) displayed a balanced activity–stability profile and was identified as the lead compound from this fragment class [1]. This demonstrates that the compound is the essential, but latent, pharmacophore: its lack of direct activity underscores the importance of the unsubstituted piperazine as the synthetic handle for structure-guided optimization.

PfIspD inhibition Antimalarial drug discovery MEP pathway Fragment-based drug design

Synthetic Versatility: Documented Transformations into PfIspD Inhibitors and Kinase-Targeted Probes

The compound's free piperazine NH and carboxylic acid group enable two orthogonal diversification vectors. The Diamanti et al. study directly illustrates this: the piperazine nitrogen was functionalized via sulfonylation with p-toluenesulfonyl chloride, followed by activation of the carboxylic acid (via acyl chloride formation) and amidation with substituted anilines to generate compounds 9–18 [1]. This synthetic sequence is supported by the patent literature, which describes analogous nitro-substituted phenyl-piperazine compounds as intermediates for 5-HT₆ receptor ligands [2]. No generic building block (e.g., 5-bromo-2-nitrobenzoic acid) would provide the same synthetic entry point without requiring a palladium-catalyzed C–N coupling to install the piperazine, a step that would add cost and reduce overall yield.

Synthetic intermediate Piperazine functionalization Sulfonylation Amidation Medicinal chemistry

Physicochemical Properties: Solubility and Stability Profile Relative to Typical Building Block Alternatives

The compound is reported as a white crystalline powder with solubility in alcohol, chloroform, and ether, but insoluble in water [1]. Its computed LogP of -1.3 (PubChem) indicates a hydrophilic character, which is important for the preparation of soluble, drug-like derivatives. The crystalline nature offers advantages in purification and long-term storage relative to oily or hygroscopic piperazine intermediates. Commercially available at 95% purity (typical vendor specification), it meets the requirements for direct use in multi-step synthesis without further purification .

Physicochemical characterization Solubility Stability Crystalline powder

Documented Use as a Key Intermediate in Patent Literature for 5-HT₆ Receptor Ligands

Beyond PfIspD, the nitro-substituted phenyl-piperazine scaffold is explicitly claimed in US20080176854A1 as a precursor for compounds targeting the 5-HT₆ receptor, relevant for CNS disorders such as obesity, depression, anxiety, and Alzheimer's disease [1]. While the exact IC₅₀ data for the target compound is not provided in the patent, the patent's synthetic schemes depict 2-nitro-5-piperazin-1-yl-benzoic acid derivatives as preferred intermediates. This contrasts with 2-nitro-5-(piperidin-1-yl)benzoic acid analogs, which lack the second nitrogen required for receptor binding interactions.

5-HT6 receptor CNS drug discovery Patent intermediate Phenyl-piperazine scaffold

High-Value Application Scenarios for 2-Nitro-5-piperazin-1-yl-benzoic Acid in Drug Discovery and Chemical Biology


Structure-Guided Optimization of PfIspD Inhibitors for Antimalarial Lead Generation

Procure this compound to serve as the starting material for synthesizing the 2-substituted-5-nitrobenzoic acid fragment class (compounds 9–18) as described by Diamanti et al. [1]. The free piperazine enables direct sulfonylation with aryl sulfonyl chlorides, while the carboxylic acid can be activated and coupled to diverse amines to explore SAR around the PfIspD binding site. This is the only validated chemical entry point for this fragment class, making it essential for any program aiming to replicate or extend the published PfIspD inhibitor series.

Parallel Library Synthesis of 5-HT₆ Receptor Ligands for CNS Drug Discovery

Use this intermediate as a key building block for generating focused libraries of nitro-substituted phenyl-piperazine compounds claimed in US20080176854A1 [2]. The commercial availability at 95% purity supports high-throughput parallel synthesis for hit expansion and lead optimization campaigns targeting the 5-HT₆ receptor, which is implicated in cognitive disorders and metabolic diseases.

Chemical Probe Development for the MEP Pathway in Gram-Negative Bacteria

Leverage the compound to prepare chemical probes targeting the IspD enzyme in pathogenic bacteria, including Mycobacterium tuberculosis. The MEP pathway is absent in humans, making IspD inhibitors attractive for developing narrow-spectrum antibiotics with minimal off-target effects. Starting from this compound, researchers can install photoaffinity tags or biotin handles via the piperazine ring for target engagement studies, as demonstrated by the general synthetic approach in Diamanti et al. [1].

Fragment-Based Drug Discovery (FBDD) Screening Cascade for PfIspD

This compound can be deployed as a fragment hit in FBDD campaigns targeting PfIspD, followed by structure-guided growing via the piperazine and carboxylate vectors. The compound's favorable physicochemical profile (MW 251 Da, LogP -1.3) meets the 'rule of three' criteria for fragment libraries [3], and its lack of direct inhibitory activity ensures that any observed activity after functionalization can be confidently attributed to the installed substituents, simplifying SAR interpretation.

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